Fenspirid-d5-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

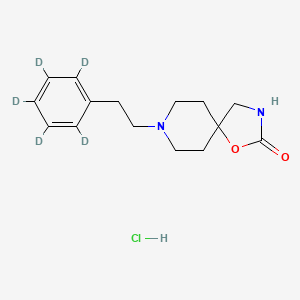

Fenspiride-d5 Hydrochloride is a deuterated form of Fenspiride, a compound known for its bronchodilator and anti-inflammatory properties. It is primarily used as an internal standard for the quantification of Fenspiride in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, enhancing its stability and making it suitable for precise analytical measurements.

Wissenschaftliche Forschungsanwendungen

Fenspiride-d5 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Fenspiride.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in studying respiratory diseases.

Medicine: Explored for its therapeutic potential in treating inflammatory and respiratory conditions.

Industry: Utilized in the development and quality control of pharmaceutical products

Biochemische Analyse

Biochemical Properties

Fenspiride-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is an antagonist of H1-histamine receptors and inhibits the activities of phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . These interactions help reduce inflammation and bronchoconstriction, making Fenspiride-d5 Hydrochloride a valuable tool in respiratory disease research .

Cellular Effects

Fenspiride-d5 Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing H1-histamine receptors and inhibiting phosphodiesterase enzymes, Fenspiride-d5 Hydrochloride reduces the release of inflammatory mediators and mucus secretion, thereby improving respiratory function .

Molecular Mechanism

The molecular mechanism of Fenspiride-d5 Hydrochloride involves its binding interactions with H1-histamine receptors and phosphodiesterase enzymes. By antagonizing H1-histamine receptors, it prevents histamine from binding and triggering inflammatory responses . Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in regulating inflammation and bronchoconstriction . These molecular interactions contribute to the anti-inflammatory and bronchodilator effects of Fenspiride-d5 Hydrochloride .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenspiride-d5 Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. Fenspiride-d5 Hydrochloride has been shown to maintain its stability under recommended storage conditions . Long-term administration of Fenspiride-d5 Hydrochloride in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and bronchodilator effects without significant adverse impacts on cellular function .

Dosage Effects in Animal Models

The effects of Fenspiride-d5 Hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and bronchoconstriction without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, such as gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .

Metabolic Pathways

Fenspiride-d5 Hydrochloride is involved in various metabolic pathways, including those mediated by phosphodiesterase enzymes. It interacts with enzymes such as PDE3, PDE4, and PDE5, leading to increased levels of cAMP and cGMP . These cyclic nucleotides regulate numerous cellular processes, including inflammation, bronchoconstriction, and smooth muscle relaxation . The metabolic pathways influenced by Fenspiride-d5 Hydrochloride contribute to its therapeutic effects in respiratory diseases .

Transport and Distribution

Within cells and tissues, Fenspiride-d5 Hydrochloride is transported and distributed through interactions with transporters and binding proteins. It may interact with specific transporters that facilitate its uptake into cells and tissues . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of Fenspiride-d5 Hydrochloride is essential for optimizing its therapeutic efficacy .

Subcellular Localization

Fenspiride-d5 Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Fenspiride-d5 Hydrochloride is crucial for its interactions with target biomolecules and its overall therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fenspiride-d5 Hydrochloride involves the incorporation of deuterium into the Fenspiride molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of Fenspiride-d5 Hydrochloride follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the deuterated product. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Fenspiride-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wirkmechanismus

Fenspiride-d5 Hydrochloride exerts its effects through multiple mechanisms:

Anti-inflammatory Action: Inhibits the release of inflammatory mediators such as cytokines and metabolites of arachidonic acid, including prostaglandins and leukotrienes.

Bronchodilator Effect: Acts as an antagonist of histamine H1 receptors and inhibits phosphodiesterase enzymes (PDE3, PDE4, and PDE5), leading to relaxation of bronchial smooth muscles.

Molecular Targets: Targets histamine receptors and phosphodiesterase enzymes, modulating cyclic nucleotide signaling pathways

Vergleich Mit ähnlichen Verbindungen

Fenspiride-d5 Hydrochloride is unique due to its deuterated nature, which enhances its stability and suitability for analytical applications. Similar compounds include:

Fenspiride: The non-deuterated form, used for similar therapeutic purposes.

Other Deuterated Analogs: Compounds like deuterated antihistamines and bronchodilators, which also incorporate deuterium for enhanced stability and analytical precision

Eigenschaften

IUPAC Name |

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFLLIUPUVONI-GWVWGMRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)